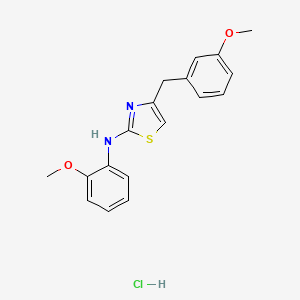

4-(3-methoxybenzyl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride

Description

This compound features a thiazole core substituted at position 4 with a 3-methoxybenzyl group and at position 2 with an N-(2-methoxyphenyl)amine, forming a hydrochloride salt (Figure 1). The methoxy groups at the benzyl and phenyl moieties likely enhance lipophilicity and influence receptor binding, making it relevant for pharmacological studies.

Propriétés

IUPAC Name |

N-(2-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S.ClH/c1-21-15-7-5-6-13(11-15)10-14-12-23-18(19-14)20-16-8-3-4-9-17(16)22-2;/h3-9,11-12H,10H2,1-2H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMWLBDZRERKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC=CC=C3OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

4-(3-Methoxybenzyl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and anti-bacterial research. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 306.81 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study on related thiazole compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The structure-activity relationship (SAR) analysis revealed that modifications in the aromatic rings significantly affect the potency against various cancer cell lines, including melanoma and prostate cancer .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 4-(3-Methoxybenzyl)... | 0.4 - 2.2 | Melanoma |

| 4-(4-Fluorophenyl)... | 1.6 - 3.9 | Prostate Cancer |

| ATCAA-1 | 0.124 - 3.81 | Various Cancer Types |

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been extensively studied. In vitro assays show that compounds similar to this compound exhibit effective inhibition against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antibacterial Efficacy Against Common Pathogens

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 50 µg/mL |

| Escherichia coli | < 100 µg/mL |

The biological activity of thiazole derivatives often involves multiple mechanisms:

- Inhibition of Tubulin Polymerization : This mechanism disrupts mitotic spindle formation, leading to cell cycle arrest in cancer cells.

- Membrane Disruption : For antibacterial activity, the compounds may integrate into bacterial membranes, causing leakage of cellular contents.

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- A clinical trial involving a thiazole compound showed a marked reduction in tumor size among participants with advanced melanoma.

- Laboratory studies demonstrated that the compound effectively reduced bacterial load in infected animal models, supporting its potential as an antibiotic agent.

Comparaison Avec Des Composés Similaires

Substituent Effects on Thiazole Derivatives

Key Observations :

- Methoxy vs. Halogen Substituents: Methoxy groups (electron-donating) in the target compound may improve binding to polar receptors compared to electron-withdrawing groups (Cl, NO₂) in analogs .

- Salt Forms : Hydrochloride salts (target compound, ) are common for enhancing aqueous solubility, whereas hydrobromide salts () may offer distinct crystallinity profiles .

Comparison with Heterocyclic Scaffolds

Key Observations :

- Thiazole vs. Thiadiazole : Thiadiazoles (–7) exhibit broader heteroatom diversity, often linked to pesticidal activity, whereas thiazoles are more common in drug discovery .

- Scaffold Flexibility : Piperazine derivatives () with 2-methoxyphenyl groups highlight the versatility of aromatic amines in modulating receptor selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.